molecular formula C10H7N3O3 B7869567 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one

4-(azidomethyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B7869567
M. Wt: 217.18 g/mol
InChI Key: NINZJRIIEQWZQY-UHFFFAOYSA-N
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Description

4-(azidomethyl)-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzene and α-pyrone rings, which contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, where a phenol reacts with a β-ketoester in the presence of an acid catalyst. For this compound, the starting materials are 7-hydroxycoumarin and an azidomethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

4-(azidomethyl)-7-hydroxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting various analytes.

    Biology: Employed in studying enzyme activities and cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of fluorescent dyes and materials.

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s fluorescence properties allow it to bind to and visualize biological molecules. The azido group can undergo click chemistry reactions, enabling the labeling and tracking of biomolecules in complex systems.

Comparison with Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 7-Hydroxy-4-propylcoumarin
  • 7-Hydroxy-4-phenylcoumarin

Uniqueness: 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one stands out due to its azido group, which provides unique reactivity for click chemistry applications. This makes it particularly valuable in bioconjugation and imaging studies, where precise labeling and tracking of biomolecules are essential.

Properties

IUPAC Name

4-(azidomethyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c11-13-12-5-6-3-10(15)16-9-4-7(14)1-2-8(6)9/h1-4,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINZJRIIEQWZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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